A-674563 hydrochloride is a potent and selective inhibitor of the protein kinase AKT1, which plays a crucial role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly non-small cell lung cancer (NSCLC) due to its ability to modulate pathways involved in tumor growth and survival.
A-674563 hydrochloride is classified as an indazole-based compound. It is primarily sourced from chemical suppliers specializing in research chemicals, such as Sigma-Aldrich and MedChemExpress. The compound is recognized for its high purity levels (≥98% as determined by High-Performance Liquid Chromatography) and is often utilized in preclinical studies to explore its biological effects on cancer cells .
The synthesis of A-674563 hydrochloride involves several key steps:
A-674563 hydrochloride undergoes several important chemical reactions that are relevant to its function as an AKT inhibitor:
The mechanism of action for A-674563 hydrochloride primarily involves:
Experimental data demonstrate that treatment with A-674563 results in altered expression levels of various proteins involved in cell cycle regulation and apoptosis, indicating its potential utility in cancer therapy.
A-674563 hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various experimental applications in vitro .
A-674563 hydrochloride has significant applications in scientific research, particularly in the following areas:
A-674563 hydrochloride functions as a potent and selective ATP-competitive inhibitor targeting the AKT1 isoform. Biochemical assays demonstrate an exceptionally low inhibition constant (Ki) of 11 nM against AKT1 in cell-free systems, establishing its high potency against this primary oncological target [1] [4]. The compound binds within the ATP-binding pocket of AKT1's kinase domain, effectively blocking its catalytic activity and preventing phosphate transfer to downstream substrates. This mechanism directly interferes with AKT1's role in transducing survival signals from upstream PI3K activation [3] [7]. Structural analyses indicate that the inhibitor's affinity is mediated through specific interactions with the hinge region and hydrophobic pocket of AKT1's catalytic domain, exploiting unique conformational features of this isoform [1].
Table 1: Kinase Inhibition Profile of A-674563 HCl
Kinase Target | Inhibition Constant (Ki) | Assay Type | Selectivity Fold vs. AKT1 |
---|---|---|---|
AKT1 | 11 nM | Cell-free | Reference |
AKT2 | >330 nM | Cell-free | >30-fold |
AKT3 | >330 nM | Cell-free | >30-fold |
PKCα | >330 nM | Cell-free | >30-fold |
Despite its selectivity for AKT1, A-674563 exhibits significant cross-reactivity with several phylogenetically related AGC family kinases. Biochemical profiling reveals substantial inhibition of PKA (Ki=16 nM), CDK2 (Ki=46 nM), and GSK-3β (Ki=110 nM) [3] [4] [7]. This off-target activity profile is attributed to structural conservation within the catalytic domains of these kinases, particularly the ATP-binding cleft. The compound's affinity for PKA approaches that observed for AKT1, suggesting potential confounding effects in cellular systems where PKA signaling is active. Similarly, its inhibition of CDK2—a critical cell cycle regulator—introduces an additional mechanistic dimension beyond AKT1-selective signaling blockade. GSK-3β inhibition may paradoxically exert anti-apoptotic effects, potentially counteracting some pro-apoptotic consequences of AKT1 inhibition [7].
Table 2: Off-Target Kinase Activities of A-674563 HCl
Off-Target Kinase | Ki Value | Biological Context | Potential Functional Impact |
---|---|---|---|
PKA | 16 nM | cAMP-dependent signaling | Altered metabolic/gene regulation |
CDK2 | 46 nM | Cell cycle progression (G1/S) | Enhanced G1 arrest beyond AKT effects |
GSK-3β | 110 nM | Glycogen metabolism/apoptosis | Possible attenuation of pro-apoptotic signaling |
The molecular basis for A-674563's >30-fold selectivity for AKT1 over AKT2 and AKT3 resides in subtle structural variations within the ATP-binding pocket and surrounding regions. Key determinants include:
A-674563 profoundly disrupts AKT1-mediated phosphorylation events central to oncogenic signaling. Treatment with A-674563 induces dose-dependent dephosphorylation of critical AKT substrates:
Mechanistically, A-674563 does not directly inhibit AKT phosphorylation at Thr308/Ser473 but effectively blocks the phosphorylation cascade downstream of AKT activation. This substrate-selective inhibition occurs at concentrations as low as 0.4 μM in cellular models, correlating with functional outcomes like growth arrest and apoptosis induction [1] [2]. The compound's efficacy persists in tumor models exhibiting PI3K pathway hyperactivation, including those with PTEN loss or PI3KCA mutations [5].
Table 3: Key AKT Substrates Modulated by A-674563 HCl
Substrate | Phosphorylation Site | Functional Consequence of Inhibition | Downstream Effects |
---|---|---|---|
MDM2 | Ser166 | Stabilization of p53 tumor suppressor | Cell cycle arrest, apoptosis activation |
GSK3β | Ser9 | Increased GSK3β kinase activity | β-catenin degradation; metabolic dysregulation |
PRAS40 | Thr246 | Inhibition of mTORC1 signaling | Reduced protein synthesis, autophagy induction |
AS160 | Thr642 | Impaired GLUT4 translocation | Reduced glucose uptake |
A-674563 treatment induces profound cell cycle perturbations through combinatorial effects on AKT1 and off-target CDK2 inhibition:
Beyond kinase inhibition, A-674563 exerts extensive transcriptional effects via modulation of AKT-dependent transcription factors:
Transcriptomic analyses reveal coordinated induction of pro-apoptotic genes (BIM, PUMA, BAX) and repression of pro-survival networks, creating a permissive environment for caspase-independent cell death. These effects are particularly pronounced in malignancies driven by SOX2 amplification or AKT1 hyperactivation [5] [6].
Table 4: Transcriptional Targets Modulated by A-674563 HCl Treatment
Gene/Pathway | Regulatory Mechanism | Biological Outcome | Therapeutic Implication |
---|---|---|---|
GADD45α | p53/FOXO activation | Cell cycle arrest, DNA damage response | Enhanced chemo/radiosensitivity |
NF-κB targets | IKK/p65 inhibition | Downregulation of Bcl-2 family survival proteins | Apoptosis sensitization |
SOX2 | Phosphorylation-dependent degradation | Loss of cancer stem cell phenotype | Reversal of chemoresistance in ovarian CA |
HIF-1α | Reduced mTORC1-dependent translation | Impaired angiogenesis adaptation | Anti-angiogenic effects in tumors |
Compound Names Mentioned:A-674563 hydrochloride, MK-2206, A-443654, AZD5363 (Capivasertib), GDC-0068 (Ipatasertib), Perifosine, Triciribine, AT7867, Akti-1/2, CCT128930, SC79, PHT-427, ARQ 092 (Miransertib)
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1